m-PEG8-Mal

ADC Pharmacokinetics Efficacy

ADC and PROTAC developers frequently encounter aggregation, rapid plasma clearance, and poor tumor exposure when the PEG spacer length is suboptimal. m-PEG8-Mal (CAS 1334169-90-2) is a monodisperse, single-MW PEG linker with a terminal maleimide group for rapid, specific thiol conjugation at pH 6.5-7.5. • In DAR8 ADC constructs, the PEG8 spacer significantly reduces aggregation versus PEG4 analogs and delivers superior pharmacokinetics and tumor growth inhibition. • Provides a reproducible 32-atom (36.4 Å) spacer for systematic PROTAC linker optimization and ternary complex formation. • Supplied at ≥98% purity; ships ambient, store at -20°C under inert atmosphere.

Molecular Formula C24H42N2O11
Molecular Weight 534.6 g/mol
Cat. No. B609299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-Mal
Synonymsm-PEG8-Mal
Molecular FormulaC24H42N2O11
Molecular Weight534.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27)
InChIKeyDYKKRMSENAYADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-Mal: Monodisperse PEG8-Maleimide Linker


m-PEG8-Mal (m-dPEG®₈-MAL, CAS 1334169-90-2) is a single molecular weight, monodisperse polyethylene glycol (PEG) linker with a terminal maleimide group . It is a thiol-reactive reagent designed for the precise modification of biomolecules, surfaces, and small molecules containing free sulfhydryl groups . Its core characteristic is the combination of a specific, eight-unit PEG spacer (32 atoms, 36.4 Å) with a maleimide functional group, enabling targeted conjugation and the introduction of a hydrophilic, non-immunogenic spacer of an exact and defined length .

Why PEG8 Length Is Critical for Conjugation Performance


In antibody-drug conjugate (ADC) and targeted protein degradation applications, the length of the PEG spacer in a linker is not an arbitrary choice but a critical determinant of the final conjugate's physicochemical and in vivo performance. Substituting m-PEG8-Mal with a linker of a different PEG length (e.g., PEG4 or PEG12) or a non-PEGylated analog can lead to significant, quantifiable changes in key quality attributes. As detailed below, studies have established a binary performance threshold: ADCs with shorter PEG units (2 or 4) exhibit significantly higher aggregation, faster plasma clearance, and inferior tumor growth inhibition compared to those incorporating PEG8 or longer PEG chains [1]. This evidence demonstrates that the eight-unit PEG spacer in m-PEG8-Mal is specifically positioned to deliver an optimal balance of properties, making it a non-interchangeable reagent in demanding bioconjugation workflows .

Quantitative Performance Evidence


Minimum PEG8 Length for High-DAR ADC Efficacy In Vivo

In a comparative study of ADCs with varying PEG chain lengths (2, 4, 8, 12, and 24 units) in a pendant linker format, a clear binary threshold in efficacy was observed. ADCs incorporating a PEG8 linker achieved a level of tumor growth inhibition (TGI) equivalent to those with PEG12 and PEG24, representing a significant and quantifiable improvement over shorter PEG4-based conjugates [1].

ADC Pharmacokinetics Efficacy Drug-to-Antibody Ratio

PEG8 Linker Optimizes Pharmacokinetic Profile

Pharmacokinetic (PK) studies have shown that ADC plasma exposure and clearance rates are directly modulated by PEG spacer length. Conjugates utilizing PEG8 and PEG12 linkers exhibited a superior PK profile, characterized by significantly higher plasma exposure and slower clearance compared to those with PEG4 linkers or non-PEGylated controls [1][2]. This establishes PEG8 as part of a higher-performing pharmacokinetic class.

ADC Pharmacokinetics Clearance Plasma Exposure

PEG8 Linker Reduces Aggregation in High-DAR ADCs

High drug-to-antibody ratio (DAR) ADCs are prone to aggregation, a critical developability liability. A direct comparison of DAR8 ADCs formulated with pendant-type PEG linkers of varying lengths showed a clear inverse relationship between PEG length and aggregate content. Linkers with eight PEG units (PEG8) generated significantly less aggregate than those with four units (PEG4), confirming that the longer spacer mitigates the hydrophobicity-driven aggregation of the drug payload [1].

ADC Aggregation Stability Developability

PEG8 Linker Provides a Superior Tumor-to-Plasma Exposure Ratio Over Shorter Analogs

Beyond total exposure, the preferential uptake of an ADC into tumor tissue is a key driver of its therapeutic index. Comparative biodistribution studies revealed a binary threshold in tumor targeting: ADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly higher tumor-to-plasma exposure ratios than those with PEG2 or PEG4 linkers [1]. This indicates a more efficient and selective delivery of the payload to the site of action.

ADC Biodistribution Tumor Exposure Plasma Clearance

Key Application Scenarios


High-DAR ADC Development with Hydrophobic Payloads

The PEG8 spacer in m-PEG8-Mal is demonstrably effective at masking the hydrophobicity of potent payloads like MMAE. As shown in Section 3, its use in pendant-type linkers for DAR8 ADCs significantly reduces aggregation compared to a PEG4 analog [1] and enables a superior PK profile [2]. This linker is therefore the optimal choice for constructing homogeneous, high-DAR ADCs intended for in vivo studies where maintaining solubility, minimizing clearance, and achieving high tumor exposure are paramount .

PROTAC Linker Length Optimization

In the design of PROTACs (Proteolysis Targeting Chimeras), the linker connecting the target protein ligand to the E3 ligase ligand must be empirically optimized. m-PEG8-Mal provides a discrete, 32-atom, monodisperse spacer with a defined length (36.4 Å) . This allows for precise, reproducible control over linker geometry during lead optimization. It serves as a critical tool for probing the optimal spatial orientation required to form a stable ternary complex and achieve efficient target degradation.

Surface Passivation and Site-Specific Bioconjugation

The combination of a rapid, specific thiol-maleimide reaction at pH 6.5-7.5 and the non-fouling properties of the PEG8 chain makes m-PEG8-Mal an ideal reagent for precision surface modification. It can be used to introduce a uniform, hydrophilic spacer layer onto gold, glass, or silica surfaces functionalized with sulfhydryl groups. This minimizes non-specific binding of proteins and reduces immunogenicity, which is crucial for creating well-defined biosensor surfaces or functionalized nanoparticles .

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